molecular formula C13H14N4O3 B7575662 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid

3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid

Cat. No. B7575662
M. Wt: 274.28 g/mol
InChI Key: KQMQIVRTKZDSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid, also known as TPBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TPBA belongs to the class of benzotriazole-based compounds and has been found to exhibit antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid varies depending on the target organism. In fungi, 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid works by inhibiting the biosynthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. In bacteria, 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid works by disrupting the cell membrane, leading to cell death. In cancer cells, 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
Biochemical and Physiological Effects
3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have several biochemical and physiological effects, including:
1. Inhibition of enzyme activity: 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to inhibit the activity of several enzymes, including α-glucosidase, acetylcholinesterase, and xanthine oxidase.
2. Anti-inflammatory activity: 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
3. Antioxidant activity: 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has several advantages and limitations for lab experiments, including:
Advantages:
1. 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid is relatively easy to synthesize and purify.
2. 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid exhibits potent antifungal, antibacterial, and anticancer activity.
3. 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has low toxicity and is well-tolerated by cells.
Limitations:
1. 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid is relatively unstable and can decompose over time.
2. 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has poor solubility in water, which can limit its use in certain experiments.
3. 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid can be expensive to synthesize in large quantities.

Future Directions

There are several future directions for 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid research, including:
1. Development of 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid derivatives: Researchers can explore the synthesis of 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid derivatives with improved stability, solubility, and potency.
2. Mechanistic studies: Researchers can further investigate the mechanism of action of 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid in different target organisms to gain a better understanding of its therapeutic potential.
3. In vivo studies: Researchers can conduct in vivo studies to evaluate the efficacy and safety of 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid in animal models.
4. Combination therapy: Researchers can explore the use of 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid in combination with other therapeutic agents to enhance its efficacy and reduce toxicity.
5. Clinical trials: Researchers can conduct clinical trials to evaluate the safety and efficacy of 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid as a therapeutic agent for various diseases.

Synthesis Methods

3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis process typically starts with the reaction of 3-aminobenzoic acid with 1,2,4-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 3-(1,2,4-triazol-1-yl)benzoic acid. This intermediate product is then reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form 3-[[3-(1,2,4-triazol-1-yl)propanoyl]amino]benzoic acid. Finally, 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid is obtained by reacting this intermediate product with formaldehyde and hydrochloric acid in the presence of sodium cyanoborohydride.

Scientific Research Applications

3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has been the subject of several scientific research studies due to its potential as a therapeutic agent. Some of the research applications of 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid include:
1. Antifungal activity: 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to exhibit potent antifungal activity against several fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid works by inhibiting the growth of fungal cells and disrupting their cell wall.
2. Antibacterial activity: 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been found to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid works by inhibiting the growth of bacterial cells and disrupting their cell membrane.
3. Anticancer activity: 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to exhibit anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid works by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.

properties

IUPAC Name

3-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-12(4-5-17-9-14-8-16-17)15-7-10-2-1-3-11(6-10)13(19)20/h1-3,6,8-9H,4-5,7H2,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMQIVRTKZDSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid

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